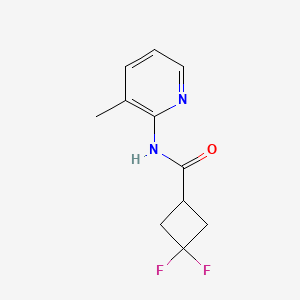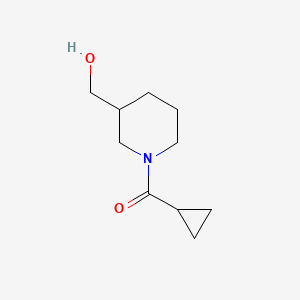![molecular formula C16H23N3O B12229783 [2-(6-Cyclobutylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12229783.png)
[2-(6-Cyclobutylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(6-Cyclobutylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound with a unique structure that includes a cyclobutylpyrimidine moiety and an octahydrocyclopenta[c]pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Cyclobutylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the cyclobutylpyrimidine precursor, which undergoes a series of reactions including cyclization, reduction, and functional group transformations to yield the final product. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[2-(6-Cyclobutylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(6-Cyclobutylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the investigation of binding affinities and the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases or conditions, particularly those involving complex molecular interactions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [2-(6-Cyclobutylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-((2-Octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl)phenyl(methyl)-lambda6-sulfanone : This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications .
- 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid : Another compound with a pyrrole ring, used in different chemical and biological contexts .
Uniqueness
What sets [2-(6-Cyclobutylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart is its unique combination of a cyclobutylpyrimidine moiety and an octahydrocyclopenta[c]pyrrol ring system. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
[2-(6-cyclobutylpyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C16H23N3O/c20-10-16-6-2-5-13(16)8-19(9-16)15-7-14(17-11-18-15)12-3-1-4-12/h7,11-13,20H,1-6,8-10H2 |
InChI Key |
NCYBFZALPBNUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC4CCCC4(C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12229701.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide](/img/structure/B12229705.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12229714.png)
![3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229716.png)
![4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12229724.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12229731.png)
![N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide](/img/structure/B12229744.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B12229751.png)
![1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12229762.png)
![4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12229764.png)

![(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12229777.png)
![1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B12229788.png)
